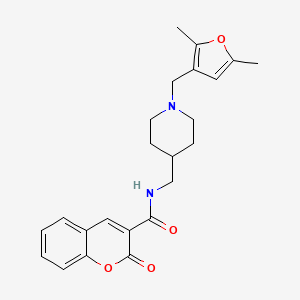
Ethyl 2-(3,4-diaminophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3,4-diaminophenyl)acetate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two amino groups at the 3 and 4 positions, and the carboxyl group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-diaminophenyl)acetate typically involves the esterification of 3,4-diaminophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 2-(3,4-diaminophenyl)acetate can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amines or alcohols.
Substitution: The amino groups on the phenyl ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Chemistry: Ethyl 2-(3,4-diaminophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of amino-substituted phenylacetic acid derivatives on biological systems. It may also be used in the development of new drugs or therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its amino groups can be modified to create derivatives with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(3,4-diaminophenyl)acetate involves its interaction with various molecular targets. The amino groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
- Ethyl 2-(3,5-dimethoxyphenyl)acetate
- Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
- Ethyl 2-(4-formylphenyl)acetate
Comparison: Ethyl 2-(3,4-diaminophenyl)acetate is unique due to the presence of two amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In comparison, similar compounds with different substituents may exhibit different properties and applications. For example, the presence of methoxy groups in Ethyl 2-(3,5-dimethoxyphenyl)acetate can affect its electron density and reactivity, while the formyl group in Ethyl 2-(4-formylphenyl)acetate introduces different chemical behavior.
特性
IUPAC Name |
ethyl 2-(3,4-diaminophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHXIJFHBJFZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2544763.png)



![N-benzyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2544773.png)


![N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide](/img/structure/B2544776.png)

![1H-Pyrazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2544779.png)

![1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B2544783.png)

![5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2544785.png)
